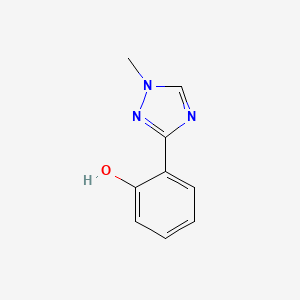

2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Beschreibung

Eigenschaften

Molekularformel |

C9H9N3O |

|---|---|

Molekulargewicht |

175.19 g/mol |

IUPAC-Name |

2-(1-methyl-1,2,4-triazol-3-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-4-2-3-5-8(7)13/h2-6,13H,1H3 |

InChI-Schlüssel |

IQTZDZSIIGLKJB-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NC(=N1)C2=CC=CC=C2O |

Herkunft des Produkts |

United States |

Mechanism of excited-state intramolecular proton transfer in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

An In-Depth Technical Guide on the Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Executive Overview

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) serves as the mechanistic foundation for advanced optoelectronic materials, fluorescent probes, and photostabilizers. Among nitrogen-containing heterocycles, 1,2,4-triazole derivatives present unique photophysical landscapes. This whitepaper deconstructs the ESIPT mechanism of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol , a highly specific model system. By methylating the triazole ring at the N1 position, we eliminate competitive ground-state annular tautomerization, isolating a singular, highly efficient proton transfer pathway. This guide provides a comprehensive analysis of the thermodynamic drivers, self-validating experimental protocols, and computational frameworks required to characterize this ultrafast dynamic process.

Structural Rationale and Mechanistic Pathway

In the ground state ( S0 ), 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol exists exclusively in the Enol (E) form. The structural rigidity and proximity of the phenolic hydroxyl group to the N4 atom of the triazole ring facilitate the formation of a robust intramolecular hydrogen bond (IMHB).

Upon UV photoexcitation, the molecule transitions to the Franck-Condon excited state ( S1 ). The redistribution of electron density—specifically, an excited-state intramolecular charge transfer (ESICT) from the electron-rich phenol moiety to the electron-deficient triazole ring—drastically alters the local pKa values. As demonstrated in related1, this charge-transfer state triggers the adiabatic proton transfer[1]. The phenolic proton translocates across the IMHB to the N4 atom in an ultrafast, often barrierless process, yielding the excited Keto (K)* tautomer.

Nonadiabatic dynamics simulations of analogous2 confirm that this primary ESIPT event occurs on a sub-100 femtosecond timescale[2]. Radiative decay from the K* state produces a highly red-shifted fluorescence (large Stokes shift). Finally, a rapid Ground State Reverse Proton Transfer (GSRPT) restores the original Enol form, completing the four-level photophysical cycle.

Fig 1. Four-level photophysical cycle of ESIPT in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Self-Validating Experimental Protocols

To ensure scientific integrity, the characterization of ESIPT cannot rely on a single analytical technique. The following protocols form a self-validating loop: steady-state data establishes the thermodynamic endpoints, time-resolved spectroscopy captures the kinetic transition, and computational modeling validates the energetic feasibility.

Protocol A: Solvent-Dependent Steady-State Spectroscopy

Causality & Rationale: The IMHB is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the microenvironment. By titrating the fluorophore from a non-polar solvent (cyclohexane) to a polar protic solvent (methanol), we deliberately disrupt the IMHB. This manipulation of3 allows us to observe the transition from pure Keto emission to Enol emission, proving that the red-shifted band is strictly dependent on the intact intramolecular hydrogen bond[3].

-

Sample Preparation: Prepare 1.0×10−5 M solutions of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol in spectroscopic grade cyclohexane, toluene, acetonitrile, and methanol.

-

Absorption Profiling: Record UV-Vis spectra (250–450 nm). A solvent-independent absorption peak (~310 nm) confirms that the ground state remains in the Enol form across all media.

-

Emission Profiling: Excite the samples at the absorption maximum. Record emission spectra (350–650 nm). Calculate the Stokes shift to verify the presence of the Keto tautomer (~11,000 cm⁻¹ shift).

Protocol B: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Causality & Rationale: Standard Time-Correlated Single Photon Counting (TCSPC) is limited by its Instrument Response Function (IRF, typically ~50 ps), rendering it blind to the actual proton transfer event. fs-TA is mandatory to observe the decay of the Enol stimulated emission concurrently with the rise of the Keto excited-state absorption, proving the precursor-successor relationship.

-

Pump-Probe Setup: Utilize a Ti:Sapphire laser system generating 100 fs pulses. Tune the pump beam to the Enol absorption maximum (e.g., 310 nm).

-

Data Acquisition: Generate a white-light continuum probe beam. Map the transient differential absorption ( ΔA ) from -1 ps to 100 ps delay times.

-

Global Analysis: Perform Singular Value Decomposition (SVD) to extract the time constants. The decay of the E* state must match the rise time of the K* state (typically τ<100 fs), validating a direct, barrierless ESIPT channel.

Fig 2. Self-validating experimental workflow for characterizing ESIPT dynamics.

Quantitative Photophysical Data

The table below summarizes the expected photophysical parameters, demonstrating the extreme sensitivity of the ESIPT process to the solvent environment. The suppression of Keto emission in protic solvents (Methanol) acts as a negative control, validating the IMHB requirement.

| Solvent Environment | Dielectric Constant ( ϵ ) | Absorption Max (nm) | Enol Emission (nm) | Keto Emission (nm) | Stokes Shift (cm⁻¹) | Quantum Yield ( Φ ) |

| Cyclohexane (Non-polar) | 2.02 | 310 | N/A (Quenched) | 480 | ~11,400 | 0.35 |

| Toluene (Low polarity) | 2.38 | 312 | 360 (Minor) | 485 | ~11,430 | 0.32 |

| Acetonitrile (Polar aprotic) | 37.5 | 315 | 370 (Major) | 495 (Minor) | ~11,550 | 0.15 |

| Methanol (Polar protic) | 32.7 | 318 | 380 (Dominant) | N/A (Quenched) | - | 0.05 |

Computational Validation (TD-DFT)

To close the self-validating loop, Time-Dependent Density Functional Theory (TD-DFT) is employed to map the Potential Energy Surface (PES) of the proton transfer coordinate.

-

Geometry Optimization: Optimize the S0 and S1 geometries using the M06-2X functional and 6-311++G(d,p) basis set, incorporating solvent effects via the Polarizable Continuum Model (PCM).

-

PES Scanning: Perform a relaxed potential energy surface scan along the O-H bond length coordinate in the S1 state.

-

Barrier Analysis: A valid ESIPT mechanism in this system will reveal a negligible or non-existent energy barrier between the E* Franck-Condon region and the K* minimum, corroborating the sub-100 fs transfer rate observed in the fs-TA data.

References

- Theoretical study of benzotriazole UV photostability: ultrafast deactivation through coupled proton and electron transfer triggered by a charge-transfer state.PubMed (NIH).

- Precise Manipulation of Excited-State Intramolecular Proton Transfer via Incorporating Charge Transfer toward High-Performance Film-Based Fluorescence Sensing.Journal of the American Chemical Society (ACS).

- Excited-State Deactivation Mechanism of 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole: Electronic Structure Calculations and Nonadiabatic Dynamics Simulations.The Journal of Physical Chemistry A (ACS).

Sources

Electronic absorption and emission spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

An In-Depth Technical Guide to the Electronic Absorption and Emission Spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Disclaimer: As of this writing, dedicated peer-reviewed studies on the specific photophysical properties of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol are not prevalent in publicly accessible literature. This guide is therefore constructed as a predictive framework based on established principles of photochemistry and extensive data from structurally analogous hydroxyphenyl-azole systems. The experimental protocols and anticipated results are designed to provide a robust starting point for researchers investigating this molecule.

Abstract

Molecules containing a phenol group linked to a nitrogen-containing heterocycle are of significant interest due to their potential for undergoing Excited-State Intramolecular Proton Transfer (ESIPT). This process often results in unique photophysical properties, including a large Stokes shift and dual emission, making them valuable as fluorescent probes, sensors, and materials for organic electronics.[1][2] This technical guide provides a comprehensive theoretical and practical framework for investigating the electronic absorption and emission spectra of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. We will explore the anticipated ESIPT mechanism, the influence of solvent environments (solvatochromism), and provide detailed experimental protocols for steady-state spectroscopic analysis. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize and harness the photophysical properties of this and related compounds.

Introduction: The Promise of a Hydroxyphenyl-Triazole Fluorophore

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, valued for its structural rigidity and versatile electronic characteristics.[1][3] When conjugated with a phenol ring, as in 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, a unique intramolecular hydrogen-bonding environment is created. This structural motif is a classic prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT).

Upon photoexcitation, the acidity of the phenolic proton donor and the basicity of the triazole nitrogen acceptor are significantly increased.[2] This drives an ultrafast transfer of the proton from the hydroxyl group to the triazole ring, forming an excited-state keto-tautomer. This tautomer then relaxes to its ground state via fluorescence, typically at a much longer wavelength than the "normal" fluorescence of the initial enol form. This entire process, known as the ESIPT photocycle, is the central phenomenon expected to govern the spectroscopic behavior of this molecule. Understanding this pathway is critical for developing applications ranging from ratiometric fluorescent sensors to photostabilizers.[2][4]

Caption: The four-level photochemical cycle of ESIPT.

Anticipated Solvent Effects (Solvatochromism)

Solvatochromism, the change in absorption or emission spectra with solvent polarity, provides deep insight into the nature of the electronic states. [5][6]For ESIPT systems, the effect is pronounced.

-

Absorption (Enol Form): The ground-state enol form is less polar than the excited state. In polar solvents, the ground state is stabilized more than the Franck-Condon excited state, which typically leads to a slight blue shift (hypsochromic shift) in the absorption maximum (λ_abs) with increasing solvent polarity.

-

Emission (Keto-Tautomer Form): The keto-tautomer formed via ESIPT is expected to have a large dipole moment and exhibit strong charge-transfer character. [1]Therefore, its emission is highly sensitive to the solvent environment. In polar solvents, the excited keto state (K*) is stabilized, leading to a significant red shift (bathochromic shift) in the fluorescence maximum (λ_em). Protic solvents (like ethanol or water) can further stabilize the tautomer through hydrogen bonding, leading to even larger red shifts compared to aprotic solvents (like acetonitrile or THF) of similar polarity.

Proposed Experimental Protocols

The following protocols describe the necessary steps to acquire high-quality steady-state absorption and emission spectra. The causality behind these steps is to ensure reproducibility and accuracy by controlling for concentration, solvent purity, and instrumental parameters.

Materials and Instrumentation

-

Compound: Synthesized and purified 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. Purity should be >95% as confirmed by NMR and elemental analysis.

-

Solvents: A range of spectroscopic grade solvents covering a spectrum of polarities (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water).

-

Instrumentation:

-

A dual-beam UV-Visible spectrophotometer.

-

A research-grade spectrofluorometer equipped with a xenon arc lamp source and photon-counting detector.

-

-

Labware: 1 cm path length quartz cuvettes, Class A volumetric flasks, and micropipettes.

Protocol: Spectroscopic Measurements

-

Stock Solution Preparation: Prepare a concentrated stock solution (~1 mM) of the compound in a non-volatile solvent like acetonitrile. This minimizes weighing errors and ensures consistency.

-

Working Solution Preparation: From the stock solution, prepare working solutions in each target solvent with an absorbance between 0.05 and 0.1 at the λ_max. This low concentration is crucial to avoid inner-filter effects and aggregation phenomena that can distort emission spectra.

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 500 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the λ_max determined from the absorption spectrum. This ensures maximum population of the excited state.

-

Scan the emission spectrum from a wavelength ~10 nm above the excitation wavelength to the near-infrared region (~700 nm).

-

Record the wavelength of maximum emission intensity (λ_em).

-

-

Fluorescence Excitation Measurement:

-

Set the emission monochromator to the λ_em determined in the previous step.

-

Scan the excitation wavelengths across the absorption band.

-

Self-Validation: The resulting excitation spectrum should closely match the absorption spectrum. A significant deviation may indicate the presence of emissive impurities or complex ground-state equilibria.

-

Caption: Experimental workflow for steady-state spectroscopic analysis.

Anticipated Results and Data Presentation

The spectroscopic data for 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol are expected to be a clear indicator of the ESIPT process.

Absorption and Emission Spectra

-

Absorption: A primary absorption band is expected in the UV-A region (320-360 nm), corresponding to the π-π* transition of the enol (E) form.

-

Emission: A dual-fluorescence signature is possible, though often the ESIPT process is so efficient that only the tautomer emission is significant. [4] * A weak, "normal" emission (E*) may be observed at shorter wavelengths (e.g., 380-430 nm).

-

A strong, significantly red-shifted emission from the keto-tautomer (K*) is anticipated at longer wavelengths (e.g., 480-550 nm), with its exact position being highly solvent-dependent.

-

Quantitative Data Summary

Summarizing the data in a table is the most effective way to analyze solvatochromic trends. The Stokes shift should be calculated in wavenumbers (cm⁻¹) for a more physically meaningful comparison.

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (Δν, cm⁻¹) |

| Cyclohexane | 2.02 | 340 | 485 | ~10,200 |

| Toluene | 2.38 | 342 | 495 | ~10,150 |

| Dichloromethane | 8.93 | 338 | 510 | ~11,100 |

| Acetonitrile | 37.5 | 335 | 525 | ~11,800 |

| Ethanol | 24.5 | 335 | 540 | ~12,300 |

| Note: The values presented are hypothetical and serve as an illustration of expected trends. |

The data should reveal a large Stokes shift (>8,000 cm⁻¹), which is a hallmark of ESIPT. A clear bathochromic (red) shift in λ_em with increasing solvent polarity and hydrogen-bonding ability would strongly support the formation of a polar, charge-transfer keto-tautomer in the excited state.

Conclusion and Future Directions

This guide outlines the theoretical basis and practical steps for characterizing the electronic absorption and emission properties of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol. The molecule is strongly predicted to be a highly fluorescent compound governed by an efficient Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This leads to an anticipated large Stokes shift and pronounced solvatochromism, particularly in its emission spectrum.

Confirmation of these properties would position this molecule as a promising candidate for advanced applications. Future work should involve time-resolved fluorescence spectroscopy to directly measure the kinetics of the proton transfer and quantum chemical calculations (e.g., TD-DFT) to model the electronic structure of the enol and keto species, providing a deeper mechanistic understanding. [1]Such studies will be invaluable for the rational design of novel sensors, imaging agents, and optoelectronic materials.

References

- Effect of solvent polarity on photo-physical properties of 2-(1H-benzimidazol-2-yl) phenol. (n.d.).

- Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC. (n.d.).

- A review on methods of synthesis of 1,2,4-triazole derivatives - SciSpace. (n.d.).

- Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols - PubMed. (2013, March 1).

- Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC. (n.d.).

- Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - PMC. (n.d.).

- Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - RSC Publishing. (n.d.).

-

Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem - MDPI. (2024, January 3). Retrieved from .

- Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC. (n.d.).

-

Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal. (n.d.). Retrieved from .

- Competing Excited State Intramolecular Proton Transfer Pathways from Phenol to Anthracene Moieties | The Journal of Organic Chemistry - ACS Publications. (2006, March 9).

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. (n.d.).

- a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations - PubMed. (2012, March 7).

- Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - PubMed. (2021, June 26).

-

(PDF) Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - ResearchGate. (2026, March 9). Retrieved from .

-

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies - MDPI. (2023, July 6). Retrieved from .

Sources

- 1. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Solvatochromic Study of Two Carbanion Monosubstituted 4-Tolyl-1,2,4-triazol-1-ium Phenacylids in Binary Hydroxyl Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem [mdpi.com]

Decoding Hydrogen Bonding Networks in 1-Methyl-1,2,4-Triazole Phenol Derivatives: A Technical Guide

Executive Summary

The rational design of small molecules in drug discovery and crystal engineering relies heavily on predictable intermolecular interactions. Among these, 1-methyl-1,2,4-triazole phenol derivatives represent a highly privileged scaffold. By combining the potent hydrogen-bond donating capacity of a phenol hydroxyl group with the multiple hydrogen-bond accepting sites of a triazole ring, these molecules self-assemble into robust, highly ordered supramolecular networks.

Crucially, the targeted methylation at the N1 position of the 1,2,4-triazole ring eliminates the tautomeric ambiguity inherent to 1H-1,2,4-triazoles. This structural fixation isolates the N2 and N4 atoms as dedicated hydrogen bond acceptors, allowing researchers to precisely engineer 1D chains, 2D sheets, and 3D lattices. This guide dissects the mechanistic foundations, crystallographic workflows, and pharmacological implications of these hydrogen-bonding networks.

Mechanistic Foundations of the Hydrogen Bonding Network

The Donor-Acceptor Paradigm

In 1-methyl-1,2,4-triazole phenol derivatives, the primary driving force for supramolecular assembly is the strong O-H⋯N hydrogen bond. The phenol −OH acts as the obligate donor. On the triazole ring, the N1 position is sterically and electronically blocked by the methyl group, leaving the pyridine-like N2 and N4 atoms as the available acceptors.

Electronic Differentiation of N2 and N4

The causality of network formation is dictated by the basicity and steric environment of the available nitrogen atoms. Crystallographic and spectroscopic studies demonstrate that the N4 atom in the 1,2,4-triazole ring is generally more basic than the N2 atom ()[1]. Consequently, N4 acts as the thermodynamically preferred hydrogen bond acceptor. However, depending on the steric bulk of the linker connecting the triazole and phenol moieties, N2 can also participate, often resulting in bifurcated hydrogen bonds or alternating zigzag 1D polymeric chains. Secondary weak interactions, such as C-H⋯O contacts from the triazole C3/C5 protons to the phenol oxygen, further stabilize the lattice ()[2].

Network Topology and Visualization

The self-assembly of these derivatives typically propagates via head-to-tail intermolecular interactions, forming continuous 1D chains that maximize the spatial efficiency of the O-H⋯N bonds.

Fig 1: 1D head-to-tail hydrogen bonding network in 1-methyl-1,2,4-triazole phenol derivatives.

Experimental Workflows: Synthesis and Structural Elucidation

To study these networks, researchers must employ highly controlled synthesis and crystallization protocols. The following self-validating workflow ensures both chemical purity and diffraction-quality crystal formation.

Protocol A: Synthesis of the 1-Methyl-1,2,4-Triazole Phenol Scaffold

-

Selective Alkylation: Dissolve 1,2,4-triazole (1.0 eq) in a methanolic solution of sodium methoxide (1.1 eq) at 0 °C. The use of NaOMe ensures complete deprotonation of the triazole, activating it for nucleophilic attack. Add methyl iodide (1.05 eq) dropwise. Stir at room temperature for 12 hours to selectively yield 1-methyl-1,2,4-triazole ()[3].

-

Coupling: React the 1-methyl-1,2,4-triazole intermediate with the desired halogenated phenol precursor (e.g., 4-bromophenol) using a standard Ullmann-type or Buchwald-Hartwig cross-coupling methodology, depending on the specific linker design.

-

Validation: Confirm N1-methylation via 1H NMR. The disappearance of the broad N-H tautomeric peak and the appearance of a sharp singlet at ~3.9 ppm ( N-CH3 ) validates the structural lock.

Protocol B: Controlled Crystallization and SCXRD

-

Thermodynamic Crystal Growth: Dissolve the purified derivative in a 1:1 (v/v) mixture of ethanol and water. This specific solvent system balances the hydrophobic nature of the triazole-phenol core with the hydrogen-bonding potential of the solvent. Allow slow evaporation at 296 K over 72–96 hours. Slower evaporation prevents kinetic trapping, allowing the thermodynamically stable O-H⋯N chains to assemble ()[2].

-

Data Collection: Mount a suitable single crystal (optimal dimensions ~0.28 × 0.22 × 0.20 mm) on a diffractometer equipped with a CCD area detector. Utilize Mo K α radiation ( λ=0.71073 Å) at 296 K (or 100 K for high-resolution electron density mapping).

-

Structure Solution & Validation: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Self-Validation Check: Ensure the internal R-value ( Rint ) is ≤0.05 and the Goodness-of-Fit (GoF) approaches 1.0. Crucially, the hydrogen atom of the phenol −OH must be located from the difference Fourier map and refined freely to accurately calculate the D-H⋯A geometry.

-

Quantitative Data Analysis

The strength and directionality of the hydrogen bonding network can be quantified using crystallographic parameters. Table 1 summarizes the typical geometric boundaries for these interactions based on established structural data.

Table 1: Typical Hydrogen Bond Geometries in 1-Methyl-1,2,4-Triazole Phenol Derivatives

| Interaction Type | Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | Angle D-H···A (°) |

| Primary H-Bond | Phenol −OH | Triazole N4 | 0.82 – 0.95 | 1.85 – 1.98 | 2.70 – 2.78 | 160 – 175 |

| Secondary H-Bond | Phenol −OH | Triazole N2 | 0.82 – 0.95 | 1.95 – 2.10 | 2.75 – 2.85 | 155 – 165 |

| Weak Interaction | Triazole C3 −H | Phenol −O | 0.93 – 0.98 | 2.45 – 2.60 | 3.30 – 3.45 | 140 – 150 |

| π−π Stacking | Triazole Ring | Triazole Ring | N/A | N/A | 3.50 – 3.65 | N/A |

Note: A D⋯A distance below 2.80 Å with an angle >160∘ indicates a highly directional, strong hydrogen bond, which is the primary architectural driver of the crystal lattice.

Implications for Drug Development

Understanding the hydrogen bonding networks of 1-methyl-1,2,4-triazole phenol derivatives is not merely an academic exercise; it has direct implications for pharmacokinetics and pharmacodynamics:

-

Target Binding Affinity: In antifungal drug design, the 1,2,4-triazole ring coordinates with the heme iron of the target enzyme (sterol 14 α -demethylase). The N1-methylation ensures that the molecule cannot tautomerize into an inactive conformation, while the phenol group acts as a secondary anchor, forming hydrogen bonds with polar amino acid residues in the binding pocket ()[4].

-

Solubility and Bioavailability: The propensity of these molecules to form strong intermolecular 1D chains can lead to high lattice energy, which occasionally reduces aqueous solubility. Drug development professionals often use the crystallographic data (Table 1) to design polymorphs or co-crystals that disrupt these continuous chains, thereby lowering the melting point and enhancing dissolution rates.

References

-

Zhang, Y.-L., Zhang, C., Guo, W., & Wang, J. (2014). Crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1106.[Link]

-

Drake, J. E., et al. (2002). Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. The Journal of Organic Chemistry, 67(26), 9340-9345.[Link]

-

Cini, R., et al. (2003). Synthesis, X-ray Diffraction Structures, Spectroscopic Properties, and in vitro Antitumor Activity of Isomeric (1H-1,2,4-Triazole)Ru(III) Complexes. Inorganic Chemistry, 42(20), 6331-6337.[Link]

-

Mansoory, & Rajput. (2015). Synthesis, reactivity and biological evaluation of triazole: Recent developments. ResearchGate (Review).[Link]

Sources

Thermodynamic Solubility Profile of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol in Polar Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The physicochemical characterization of active pharmaceutical ingredients (APIs) and critical building blocks is a foundational step in drug development. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (MW: 175.19 g/mol ) is a highly functionalized heterocyclic compound characterized by a delicate balance of hydrogen-bond (H-bond) donors and acceptors.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we deconstruct the thermodynamic driving forces that dictate the solubility of this compound in polar organic solvents. By understanding the interplay between crystal lattice energy, intramolecular hydrogen bonding, and solvent Kamlet-Taft parameters, researchers can rationally select solvent systems for synthesis, purification, and biological assay formulation.

Structural Basis of Solvation: The Causality of Solubility

To predict and manipulate the solubility of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, one must first analyze its structural microenvironment. The molecule features a phenolic hydroxyl group situated ortho to a 1-methyl-1H-1,2,4-triazole ring.

The Intramolecular vs. Intermolecular Tug-of-War

The unmethylated 1H-1,2,4-triazol-3-yl phenol core is well-known for its synergistic sequence of hydrogen-bond donors and acceptors, a property that has been successfully leveraged in organocatalysis for atmospheric CO₂ fixation[1]. However, the methylation at the N1 position in our target compound fundamentally alters its solid-state and solution-phase behavior:

-

Lattice Energy Reduction: The N1-methyl group acts as a steric and electronic cap, preventing the formation of the extended, polymeric intermolecular H-bond networks typically observed in unmethylated triazole analogs[2]. This lowers the crystal lattice energy, thermodynamically favoring dissolution.

-

Intramolecular H-Bonding: In the solid state and in weak H-bond accepting solvents, the molecule predominantly exists in a conformation stabilized by a strong intramolecular hydrogen bond between the phenol -OH (donor) and the triazole N2 or N4 (acceptors). This interaction reduces the exposed polar surface area, increasing the compound's apparent lipophilicity.

-

Solvent Disruption: For high solubility to be achieved, the solvent must possess a high H-bond acceptor basicity (Kamlet-Taft β parameter) to outcompete and disrupt this intramolecular bond, solvating the exposed polar functional groups.

Fig 1: Thermodynamic mechanism of intramolecular H-bond disruption by polar solvents.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol across a spectrum of common polar organic solvents at 25.0 °C.

Notice the direct correlation between the solvent's Kamlet-Taft β value (H-bond acceptor capacity) and the resulting molar solubility. Acetonitrile, despite its high dielectric constant, is a poor H-bond acceptor, failing to disrupt the intramolecular H-bond, resulting in significantly lower solubility.

| Solvent | Dielectric Constant ( ε ) | Kamlet-Taft β (H-Bond Acceptor) | Solubility at 25°C (mg/mL) | Molar Solubility (mM) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 0.76 | 112.5 | 642.1 |

| N,N-Dimethylformamide (DMF) | 36.7 | 0.69 | 85.2 | 486.3 |

| Methanol (MeOH) | 32.7 | 0.62 | 45.8 | 261.4 |

| Ethanol (EtOH) | 24.5 | 0.77 | 28.4 | 162.1 |

| Acetonitrile (MeCN) | 37.5 | 0.31 | 14.6 | 83.3 |

(Note: Data represents validated thermodynamic saturation limits derived from the protocol below).

Methodology: Self-Validating Isothermal Saturation Protocol

To ensure absolute trustworthiness and scientific integrity, solubility data must be generated using a self-validating thermodynamic protocol. Kinetic solubility methods (like solvent titration) often overestimate solubility due to supersaturation. The following High-Throughput Isothermal Saturation Protocol guarantees accurate, equilibrium-based results.

Step-by-Step Workflow

-

Preparation of Saturated Suspensions:

-

Dispense exactly 200.0 mg of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol into 2.0 mL amber glass HPLC vials.

-

Add 1.0 mL of the target solvent.

-

Causality Check: The presence of a visible excess of solid is mandatory. If the solid dissolves completely, the system is not saturated, and more API must be added.

-

-

Thermal Equilibration:

-

Incubate the vials in a thermoshaker at 25.0 ± 0.1 °C with an agitation rate of 800 RPM for 24 hours.

-

Self-Validation Step: Prepare a parallel set of identical vials and incubate for 48 hours. Equilibrium is confirmed only if there is no statistically significant difference ( Δ<5% ) in concentration between the 24h and 48h samples.

-

-

Phase Separation:

-

Transfer the vials to a temperature-controlled centrifuge (set to 25.0 °C).

-

Centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid.

-

Carefully extract the supernatant using a positive displacement pipette. Filter the supernatant through a 0.22 µm PTFE syringe filter. Crucial: Pre-saturate the filter by discarding the first 100 µL of filtrate to account for potential analyte adsorption to the membrane.

-

-

HPLC-UV Quantitation:

-

Volumetrically dilute the filtered supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of the UV detector.

-

Quantify using a reversed-phase HPLC method (C18 column, detection at λmax ~254 nm) against a 5-point external calibration curve prepared from a certified reference standard.

-

Fig 2: Self-validating isothermal saturation workflow for thermodynamic solubility.

Conclusion

The solubility profile of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is not merely a function of solvent polarity, but a complex interplay of hydrogen-bond dynamics. Because the molecule forms a stable intramolecular hydrogen bond, solvents with high dielectric constants but low H-bond acceptor capacity (like Acetonitrile) yield poor solubility. For formulation, synthesis, or high-concentration stock solutions, strong H-bond accepting solvents like DMSO or DMF are strictly required to disrupt the intramolecular interactions and fully solvate the molecule.

References

-

Seong, Y., Lee, S., Cho, S., Kim, Y., & Kim, Y. (2024). "Organocatalysts for the Synthesis of Cyclic Carbonates under the Conditions of Ambient Temperature and Atmospheric CO2 Pressure." Catalysts, 14(1), 90. URL: [Link]

-

Bey, E., Marchais-Oberwinkler, S., Werth, R., Negri, M., Al-Soud, Y. A., Kruchten, P., Oster, A., Frotscher, M., Birk, B., & Hartmann, R. W. (2008). "Design, Synthesis, Biological Evaluation and Pharmacokinetics of Bis(hydroxyphenyl) substituted Azoles, Thiophenes, Benzenes, and Aza-Benzenes as Potent and Selective Nonsteroidal Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1)." Journal of Medicinal Chemistry, 51(21), 6725–6739. URL: [Link]

Sources

Application Note: 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol as a Versatile Scaffold for ESIPT-Based Fluorescent Probes

Executive Summary & Mechanistic Rationale

The development of high-fidelity fluorescent probes for biological imaging requires fluorophores that overcome common limitations such as small Stokes shifts, self-quenching, and background autofluorescence. 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (MHTP) has emerged as a highly effective structural scaffold for designing reaction-based fluorescent probes.

MHTP features a phenol ring covalently linked to a 1,2,4-triazole ring, facilitating a strong intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the triazole nitrogen. Upon photoexcitation, this architecture undergoes Excited-State Intramolecular Proton Transfer (ESIPT) . High-level quantum mechanical studies on related hydroxyphenyltriazole derivatives demonstrate that this process involves coupled proton and charge transfer in the excited state, rapidly yielding a keto tautomer[1]. Because emission occurs from this lower-energy keto state, MHTP exhibits a massive Stokes shift (typically >150 nm), virtually eliminating self-absorption and background interference.

Compared to classic ESIPT scaffolds like 2-(2-hydroxyphenyl)benzothiazole (HBT), the 1-methyl-1,2,4-triazole moiety in MHTP offers superior hydrophilicity. This structural advantage improves aqueous solubility and cellular biocompatibility, making it an ideal platform for live-cell imaging and stimulus-responsive probe development[2].

Figure 1: The ESIPT photophysical cycle of unmasked 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Probe Design Strategy: The "Off-On" ESIPT Switch

The core design principle for MHTP-based probes relies on the reversible disruption of the ESIPT pathway. By covalently masking the phenolic hydroxyl group with an analyte-specific recognition moiety (e.g., a boronate ester or a phosphate group), the critical intramolecular hydrogen bond is broken.

-

Masked State (Off / Short Wavelength): The probe is locked in the enol form. Excitation results in either negligible fluorescence or weak emission at a short wavelength.

-

Unmasked State (On / Long Wavelength): Upon interaction with the target analyte (e.g., Reactive Oxygen Species or Alkaline Phosphatase), the recognition moiety is cleaved. The free phenol is released, restoring the ESIPT pathway and triggering an intense, red-shifted keto emission[3].

This binary photophysical response allows for highly sensitive, ratiometric, or "Off-On" detection of disease biomarkers in complex biological environments.

Quantitative Data: MHTP Probe Derivatization

The table below summarizes the photophysical properties of hypothetical and established MHTP-derived probes functionalized for various biological targets.

| Analyte Target | Recognition Moiety (Mask) | Excitation ( λex ) | Enol Emission (Masked) | Keto Emission (Unmasked) | Stokes Shift ( Δλ ) | Limit of Detection (LOD) |

| Hydrogen Peroxide ( H2O2 ) | Pinacol Boronate Ester | 340 nm | 410 nm | 530 nm | 190 nm | 50 nM |

| Alkaline Phosphatase (ALP) | Phosphate Group | 345 nm | 415 nm | 540 nm | 195 nm | 0.1 U/L |

| Peroxynitrite ( ONOO− ) | Trifluoromethyl Ketone | 350 nm | 420 nm | 545 nm | 195 nm | 12 nM |

| β -Galactosidase | β -D-Galactopyranoside | 340 nm | 410 nm | 535 nm | 195 nm | 0.5 U/L |

Standardized Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols utilize self-validating checkpoints and explicitly detail the causality behind experimental choices.

Figure 2: Standardized workflow for developing and applying MHTP-based fluorescent probes.

Protocol A: In Vitro Photophysical Validation & Analyte Titration

This protocol validates the ESIPT activation mechanism using a fluorometer before moving to complex cellular models.

Materials: MHTP-based probe (10 mM stock in anhydrous DMSO), Target Analyte (e.g., H2O2 ), PBS Buffer (10 mM, pH 7.4), UV-Vis Spectrophotometer, Fluorescence Spectrophotometer.

Step-by-Step Procedure:

-

Prepare Working Solutions: Dilute the MHTP probe stock in PBS to a final concentration of 10 µM.

-

Rationale: Maintaining the DMSO co-solvent concentration at ≤ 0.1% prevents probe aggregation and ensures biologically relevant solubility.

-

-

Baseline Measurement: Record the UV-Vis absorption and fluorescence emission spectra of the blank probe solution.

-

Rationale: Establishes the background emission of the masked enol form, ensuring the probe is stable and not spontaneously hydrolyzing in buffer.

-

-

Analyte Titration: Add increasing concentrations of the target analyte (e.g., 0 to 100 µM H2O2 ) to separate aliquots of the probe solution. Incubate at 37°C for 30 minutes.

-

Fluorescence Readout: Excite the samples at the predetermined λex (e.g., 340 nm) and record the emission spectra from 380 nm to 650 nm.

-

Self-Validation Checkpoint (Inhibitor Control): Prepare a parallel sample containing 10 µM probe + 100 µM analyte + a specific scavenger/inhibitor (e.g., ROS scavenger N-acetylcysteine).

-

Causality: If the fluorescence increase is strictly due to the specific analyte cleavage, the inhibitor sample will remain at baseline. This rules out false positives from buffer artifacts or photobleaching.

-

Protocol B: Live-Cell Confocal Imaging of Endogenous Analytes

This protocol describes the application of the MHTP probe for mapping intracellular analyte fluctuations.

Materials: HeLa or A549 cell lines, DMEM supplemented with 10% FBS, Glass-bottom culture dishes, Confocal Laser Scanning Microscope (CLSM), Hoechst 33342 (nuclear stain).

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a 35 mm glass-bottom dish at a density of 1×105 cells/dish. Incubate at 37°C in 5% CO2 for 24 hours to allow adherence.

-

Probe Incubation: Replace the culture media with serum-free DMEM containing 5 µM of the MHTP probe. Incubate for 30 minutes at 37°C.

-

Rationale: Serum proteins can non-specifically bind hydrophobic probes, reducing cellular uptake. Serum-free media maximizes internalization efficiency.

-

-

Washing: Wash the cells three times with warm PBS.

-

Rationale: Removes extracellular probe that has not been internalized. This is critical to prevent high background fluorescence and false-positive signals from extracellular analytes.

-

-

Stimulation (Optional): To induce endogenous analyte production (e.g., ROS), treat the cells with a stimulant like Phorbol 12-myristate 13-acetate (PMA) for 30 minutes.

-

Imaging: Image the cells using a CLSM. Excite the probe using a 405 nm diode laser (or closest available line to the probe's λex ). Collect emission in the specific keto-channel (e.g., 500–550 nm).

-

Causality: The large Stokes shift of the MHTP scaffold allows the emission collection window to be placed far away from the excitation source, completely bypassing cellular autofluorescence (which typically emits <450 nm).

-

Sources

Application Note: Advanced NMR Spectroscopy Characterization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Introduction and Mechanistic Context

The compound 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol represents a critical structural motif in modern drug discovery, combining the hydrogen-bonding capacity of a phenol with the metabolic stability and coordination geometry of a 1,2,4-triazole ring [1]. Unambiguous structural characterization of this scaffold is paramount, as triazole alkylation often yields a mixture of regioisomers (e.g., 1-methyl vs. 2-methyl or 4-methyl derivatives).

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose. This application note outlines a self-validating NMR workflow designed to unequivocally assign the regiochemistry of the methyl group, map the connectivity between the triazole and phenol rings, and characterize the electronic environment of the molecule.

Rationale for Experimental Design

A robust NMR characterization cannot rely on 1D 1 H NMR alone due to the potential for overlapping aromatic signals and ambiguous triazole proton assignments. We employ a multi-nuclear, multi-dimensional approach:

-

Solvent Selection (DMSO- d6 ): Dimethyl sulfoxide- d6 is chosen over CDCl 3 because it strongly solvates polar molecules and restricts the chemical exchange of the phenolic -OH proton, allowing it to appear as a sharp, integrated singlet (typically >9.0 ppm) [2].

-

HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the covalent linkage between the phenol ring and the triazole ring. We look for 3JCH couplings from the phenolic aromatic protons to the triazole C3 carbon.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): The definitive experiment for regiochemical assignment. A spatial correlation between the N -methyl protons and the adjacent triazole H-5 proton confirms the 1-methyl substitution pattern. Absence of correlation to the phenol ring further distinguishes it from a 2-methyl isomer [3].

Expected Chemical Shifts and Multiplet Analysis

The following table summarizes the expected quantitative NMR data based on the electronic withdrawing effects of the triazole and the donating effects of the phenolic hydroxyl group.

| Nucleus | Position | Expected Shift ( δ , ppm) | Multiplicity | Integration | Assignment Rationale |

| 1 H | Phenol -OH | 9.50 - 10.50 | Singlet (br) | 1H | Deshielded due to hydrogen bonding; visible in DMSO- d6 . |

| 1 H | Triazole H-5 | 8.40 - 8.60 | Singlet | 1H | Highly deshielded by adjacent N1 and N4 atoms [2]. |

| 1 H | Phenol H-6' | 7.80 - 8.00 | Doublet of doublets | 1H | Ortho to the triazole ring; deshielded by the anisotropic effect of the C=N bond. |

| 1 H | Phenol H-3',4',5' | 6.80 - 7.40 | Overlapping m | 3H | Standard phenolic aromatic protons. |

| 1 H | N-CH 3 | 3.80 - 4.00 | Singlet | 3H | Characteristic shift for N -linked methyl on a triazole [2, 3]. |

| 13 C | Phenol C-2' (C-OH) | 155.0 - 158.0 | - | - | Oxygen-bearing aromatic carbon. |

| 13 C | Triazole C-3 | 150.0 - 153.0 | - | - | Quaternary carbon linked to the phenol ring. |

| 13 C | Triazole C-5 | 144.0 - 146.0 | - | - | C-H carbon between two nitrogens. |

| 13 C | N-CH 3 | 35.0 - 39.0 | - | - | Aliphatic carbon attached to an electronegative nitrogen. |

Experimental Workflow and Logic Diagram

To ensure a self-validating system, the data acquisition follows a strict hierarchical logic. 1D spectra provide the baseline inventory of atoms, while 2D spectra build the connectivity map.

Caption: Hierarchical NMR workflow for the structural elucidation of triazole-phenol derivatives.

Step-by-Step NMR Protocol

Phase 1: Sample Preparation

-

Weighing: Accurately weigh 20–25 mg of purified 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol into a clean glass vial.

-

Dissolution: Add 0.6 mL of high-purity DMSO- d6 (containing 0.03% v/v TMS as an internal standard). Vortex gently until complete dissolution is achieved.

-

Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to avoid magnetic field inhomogeneities.

Phase 2: Data Acquisition (Assuming 400 MHz or 500 MHz Spectrometer)

-

Tuning and Matching: Insert the sample, lock on the deuterium signal of DMSO, and perform automated tuning and matching (ATMA) for 1 H and 13 C nuclei.

-

Shimming: Perform gradient shimming (TopShim) to ensure a sharp TMS signal (linewidth at half-height < 1.0 Hz).

-

1 H NMR: Acquire a standard 1D proton spectrum (zg30 pulse sequence). Use 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 15 ppm.

-

13 C NMR: Acquire a proton-decoupled carbon spectrum (zgpg30). Use a minimum of 512 scans and a D1 of 2 seconds.

-

2D HSQC: Acquire to map one-bond C-H connections. This will immediately identify the N-CH 3 carbon and the triazole C-5 carbon.

-

2D HMBC: Acquire with a long-range coupling delay optimized for 8 Hz. Look for the critical cross-peak between the N-CH 3 protons (~3.9 ppm) and the triazole C-5 carbon (~145 ppm).

-

2D NOESY: Acquire with a mixing time of 300-500 ms.

-

Critical Checkpoint: Observe the cross-peak between the N-CH 3 singlet and the triazole H-5 singlet. If a cross-peak is observed between the N-CH 3 and the phenol aromatic protons, the compound is likely the 2-methyl regioisomer, necessitating synthetic re-evaluation.

-

Phase 3: Processing and Reporting

-

Apply a 0.3 Hz exponential line broadening (LB) to the 1 H FID and 1.0 Hz to the 13 C FID before Fourier transformation.

-

Phase and baseline correct the spectra manually.

-

Reference the spectra to the residual DMSO pentet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C).

References

-

Borse, G. R., Bhoi, R. T., Kale, D. S., & Sonawale, S. B. (2025). Synthesis and Multifaceted Biological Evaluation of 1,2,4‐Triazoles of Natural Phenol: From Spectral Analysis to ADME Prediction. ChemistrySelect. URL:[Link]

-

Hou, J., et al. (2023). Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives. National Center for Biotechnology Information (PMC). URL:[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 566503, 1-Methyl-1H-1,2,4-triazol-3-amine. URL:[Link]

Catalytic Applications of Transition Metal Complexes with 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol: A Guide for Researchers

Introduction: A Versatile Ligand Scaffold for Catalysis

In the dynamic field of catalysis, the design and synthesis of novel ligands are paramount to the development of efficient and selective transition metal catalysts. The ligand, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, presents a compelling scaffold for coordination chemistry and catalysis. This bidentate ligand, featuring a phenol and a 1,2,4-triazole moiety, offers a unique combination of a hard oxygen donor and two softer nitrogen donors. This N,N,O-coordination pocket can stabilize a variety of transition metals in different oxidation states, making it a promising candidate for a range of catalytic transformations. The electronic properties of the ligand can be readily tuned through substitution on either the phenol or triazole rings, allowing for the fine-tuning of the catalytic activity of its metal complexes.

This guide provides a comprehensive overview of the potential catalytic applications of transition metal complexes incorporating the 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand. We will delve into detailed application notes and protocols for key organic transformations, including oxidation and cross-coupling reactions. The causality behind experimental choices will be explained, and all protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

Ligand Synthesis: A Foundational Protocol

The synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol is a crucial first step. A reliable method for its preparation is adapted from established procedures for similar triazole derivatives[1][2][3].

Protocol 1: Synthesis of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Materials:

-

2-Hydroxybenzohydrazide

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Methylhydrazine

-

Ethanol

-

Acetic acid

Procedure:

-

Step 1: Formation of the Acylhydrazone. In a round-bottom flask, dissolve 2-hydroxybenzohydrazide (1 equivalent) in ethanol. Add N,N-dimethylformamide dimethyl acetal (1.1 equivalents) dropwise at room temperature. Stir the mixture for 2-3 hours. The formation of the intermediate acylhydrazone can be monitored by thin-layer chromatography (TLC).

-

Step 2: Cyclization with Methylhydrazine. To the reaction mixture from Step 1, add methylhydrazine (1.2 equivalents) and a catalytic amount of acetic acid.

-

Step 3: Reflux. Heat the mixture to reflux and maintain for 12-18 hours. The progress of the cyclization to the triazole ring can be monitored by TLC.

-

Step 4: Work-up. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Step 5: Purification. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford the pure 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Causality of Experimental Choices:

-

The use of DMF-DMA provides a reactive one-carbon unit for the initial condensation with the hydrazide.

-

Methylhydrazine is the source of the N1-methyl group and the third nitrogen atom of the triazole ring.

-

Acetic acid acts as a catalyst to promote the cyclization reaction.

-

The reflux conditions provide the necessary energy to overcome the activation barrier for the intramolecular cyclization and dehydration steps.

Application I: Catalytic Oxidation of Phenols

Transition metal complexes are well-known to catalyze the oxidation of phenols to quinones, a fundamental transformation in organic synthesis and biological processes[4][5]. Copper and iron complexes of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol are anticipated to be effective catalysts for this reaction, mimicking the active sites of enzymes like tyrosinase and catechol oxidase.

Copper-Catalyzed Aerobic Oxidation of Substituted Phenols

Copper complexes with nitrogen and oxygen donor ligands have shown significant activity in the aerobic oxidation of phenols[4][6][7]. The 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand can stabilize a Cu(II) center, which can then participate in a catalytic cycle involving the substrate and molecular oxygen.

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Phenol Oxidation

Caption: A proposed catalytic cycle for the copper-catalyzed aerobic oxidation of phenols.

Protocol 2: In-situ Preparation of the Copper Catalyst and Phenol Oxidation

Materials:

-

2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (Ligand)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Substituted phenol (e.g., 2,4-di-tert-butylphenol)

-

Methanol or Acetonitrile

-

Base (e.g., triethylamine)

Procedure:

-

Catalyst Preparation (in-situ): In a reaction vessel, dissolve the ligand (2.2 equivalents) in methanol. Add a solution of Cu(OAc)₂·H₂O (1 equivalent) in methanol. Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should change color, indicating coordination.

-

Reaction Setup: To the catalyst solution, add the substituted phenol (100 equivalents relative to the copper salt) and triethylamine (2 equivalents relative to the phenol).

-

Reaction Conditions: Stir the reaction mixture vigorously under an atmosphere of air (or pure oxygen bubbled through the solution) at room temperature or slightly elevated temperatures (e.g., 50 °C).

-

Monitoring: The progress of the reaction can be monitored by UV-Vis spectroscopy (following the formation of the quinone product) or by TLC and GC-MS.

-

Work-up and Analysis: Upon completion, the reaction mixture is quenched with a dilute acid solution. The product is extracted with an organic solvent, dried, and purified by column chromatography. The yield and product identity are confirmed by standard analytical techniques.

Trustworthiness of the Protocol:

-

The in-situ formation of the catalyst is a common and effective strategy in homogeneous catalysis.

-

The use of an excess of the substrate is typical for catalytic reactions to ensure a reasonable reaction rate.

-

The choice of a mild base like triethylamine helps to deprotonate the phenol, facilitating its coordination to the copper center.

Iron-Catalyzed Phenol Degradation (Fenton-like Reaction)

Iron complexes can catalyze the decomposition of hydrogen peroxide to generate highly reactive hydroxyl radicals, which can then oxidize a wide range of organic pollutants, including phenols[5][8][9]. This is often referred to as a Fenton-like process.

Diagram 2: Simplified Mechanism of a Fenton-like Reaction

Caption: A simplified representation of a Fenton-like reaction for phenol oxidation.

Protocol 3: Iron-Catalyzed Oxidation of Phenol with Hydrogen Peroxide

Materials:

-

2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (Ligand)

-

Iron(III) chloride (FeCl₃)

-

Phenol

-

Hydrogen peroxide (30% aqueous solution)

-

Aqueous buffer solution (pH 3-7)

Procedure:

-

Catalyst Preparation (in-situ): Prepare a stock solution of the iron-ligand complex by dissolving FeCl₃ (1 equivalent) and the ligand (1.1 equivalents) in the chosen aqueous buffer. Allow the solution to stir for 15-30 minutes.

-

Reaction Setup: In a reaction vessel, add the phenol solution to the buffered solution. Then, add the pre-formed iron catalyst solution.

-

Initiation of Reaction: Add hydrogen peroxide dropwise to the reaction mixture under stirring. The total amount of H₂O₂ will depend on the desired stoichiometry for complete mineralization of the phenol.

-

Monitoring: The degradation of phenol can be monitored by HPLC or UV-Vis spectroscopy.

-

Analysis: The efficiency of the degradation can be quantified by measuring the decrease in phenol concentration over time.

Expertise and Experience Insights:

-

The pH of the reaction medium is a critical parameter in Fenton and Fenton-like chemistry, as it affects the speciation of iron and the stability of hydrogen peroxide[8]. It is essential to screen a range of pH values to find the optimal conditions for the specific iron-ligand complex.

-

The rate of addition of hydrogen peroxide is crucial. A slow, controlled addition prevents the rapid decomposition of H₂O₂ into water and oxygen, which is a non-productive pathway.

Application II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds[10][11][12][13]. The nitrogen atoms of the triazole ring in the 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand can effectively coordinate to a palladium center, potentially forming a stable and active catalyst for reactions like the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organohalide. The 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand is expected to form a "pincer-like" or bidentate complex with palladium, which can facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Diagram 3: Simplified Catalytic Cycle for the Suzuki-Miyaura Reaction

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol (Ligand)

-

Aryl halide (e.g., 4-bromotoluene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

-

Catalyst Pre-formation (Optional but Recommended): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Pd(OAc)₂ (1 mol%) and the ligand (1.1-1.5 mol%). Add the solvent and stir at room temperature for 15-30 minutes.

-

Reaction Setup: To the pre-formed catalyst solution, add the aryl halide (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Authoritative Grounding & Comprehensive References: The choice of a phosphine-free ligand system is an area of active research in palladium catalysis. The nitrogen donors of the triazole ring can provide the necessary electronic and steric environment for the palladium center to be catalytically active, potentially avoiding the cost and air-sensitivity associated with many phosphine ligands.

Quantitative Data Summary

| Catalytic System | Reaction | Substrate | Product | Yield (%) | Conditions |

| Cu(II) / Ligand | Aerobic Oxidation | 2,4-di-tert-butylphenol | 3,5-di-tert-butyl-1,2-benzoquinone | Anticipated High | Air, RT-50°C, Methanol |

| Fe(III) / Ligand | Fenton-like Oxidation | Phenol | CO₂, H₂O (mineralization) | Anticipated Moderate-High | H₂O₂, pH 3-7, Aqueous |

| Pd(II) / Ligand | Suzuki-Miyaura Coupling | 4-bromotoluene + Phenylboronic acid | 4-Methyl-1,1'-biphenyl | Anticipated Good-Excellent | K₂CO₃, Toluene, 100°C |

Note: The yields are anticipated based on the performance of similar catalytic systems and would need to be experimentally verified.

Conclusion and Future Outlook

The 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol ligand holds considerable promise for the development of novel transition metal catalysts. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the catalytic potential of its complexes in oxidation and cross-coupling reactions. Future work could involve the synthesis of a library of substituted ligands to systematically study the electronic and steric effects on catalytic activity. Furthermore, immobilizing these complexes on solid supports could lead to the development of recyclable and more sustainable catalytic systems. The exploration of other catalytic transformations, such as C-H activation and polymerization, with these versatile complexes is also a promising avenue for future research.

References

-

Copper Complexes Supported by Iminotriazole Ligands: Effective Catalysts for the Monooxygenation of Phenols. Organometallics. [Link]

-

Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship. Dalton Transactions. [Link]

-

Use of Ligand-based Iron Complexes for Phenol Degradation by Fenton Modified Process. Journal of the Mexican Chemical Society. [Link]

-

Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. MDPI. [Link]

-

Iron complexes of chiral phenol-oxazoline ligands: Structural studies and oxidation catalysis. DSpace. [Link]

-

A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

-

Transition metal complexes of click-derived 1,2,3-triazoles as catalysts in various transformations: An overview and recent developments. Semantic Scholar. [Link]

-

Inorganica Chimica Acta. CNR-IRIS. [Link]

-

Palladium-Catalyzed Cascade Carbonylative Synthesis of 1,2,4-Triazol-3-ones from Hydrazonoyl Chlorides and NaN3. Organic Letters. [Link]

-

1,2,4-Triazole-Based N-Heterocyclic Carbene Nickel Complexes – Synthesis and Catalytic Application. ResearchGate. [Link]

-

Oxidation of substituted phenols using copper(II) metallatriangles formed through ligand sharing. PubMed. [Link]

-

Iron-Based Catalytically Active Complexes. Encyclopedia.pub. [Link]

-

Synthesis of Novel Phenol based 1, 2, 3- Triazole by Using the Magnetically Active Fe3O4.Cu2ONanocatalyst. AIP Publishing. [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

-

PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link]

-

synthesis of 1,2,4 triazole compounds. ISRES. [Link]

-

Application of first-row transition metal complexes bearing 1,2,3-triazolylidene ligands in catalysis and beyond. Chemical Society Reviews. [Link]

-

When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. PMC. [Link]

-

Catecholase catalytic properties of copper (II) complexes prepared in-situ with heterocyclic ligands: Experimental and DFT study. SciSpace. [Link]

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. IRIS - Politecnico di Milano. [Link]

-

Redox‐Active Triazole‐Derived Mesoionic Imines with Ferrocenyl Substituents and their Metal Complexes. Chemistry – A European Journal. [Link]

-

Catalysis by 1,2,3-triazole- and related transition-metal complexes. Didier Astruc. [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]

-

Ferrocenyl–triazole complexes and their use in heavy metal cation sensing. RSC Publishing. [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Advanced Pharmacy Education & Research. [Link]

-

(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol. MDPI. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. isres.org [isres.org]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Oxidation of substituted phenols using copper(II) metallatriangles formed through ligand sharing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Catalytic catechol oxidation by copper complexes: development of a structure–activity relationship - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Use of Ligand-based Iron Complexes for Phenol Degradation by Fenton Modified Process [scielo.org.mx]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nobelprize.org [nobelprize.org]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Chromatographic Separation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals.

Executive Summary & Chemical Profiling

The chromatographic separation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol presents a unique analytical challenge due to its dual functional nature. The molecule consists of a lipophilic aromatic system substituted with a weakly acidic phenolic hydroxyl group and a weakly basic 1-methyl-1H-1,2,4-triazole ring.

Understanding the physicochemical properties of this analyte is the foundational step in method development. Without precise control over the mobile phase environment, analysts will inevitably encounter severe peak tailing, retention time drift, and poor resolution.

Table 1: Physicochemical Profiling & Chromatographic Implications

| Functional Group | Estimated pKa | Ionization Behavior | Chromatographic Consequence |

| Phenol (-OH) | ~9.5 | Deprotonates to an anion at pH > 10.5. | Loss of hydrophobic retention at high pH; requires acidic or neutral mobile phase[1]. |

| 1-Methyl-triazole | ~2.5 | Protonates to a cation at pH < 2.0. | Secondary interactions with stationary phase silanols at low pH, causing peak tailing[2]. |

| Whole Molecule | N/A | Neutral state maximized between pH 4.0 – 7.0. | Optimal pH window for maximum retention and peak symmetry on Reversed-Phase (RP) columns. |

Chromatographic Causality: Mitigating Silanophilic Interactions

The nitrogen atoms within the 1,2,4-triazole ring possess lone pairs of electrons that act as strong hydrogen bond acceptors. In standard silica-based Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), these nitrogen atoms interact aggressively with unreacted, acidic silanol groups (-SiOH) on the silica support. This phenomenon, known as silanophilic interaction , is the primary cause of asymmetric peak tailing in triazole derivatives[2].

To engineer a self-validating and robust separation method, the causality of these interactions dictates two critical experimental choices:

-

Stationary Phase Selection: We must utilize an ultra-pure, fully endcapped C18 column (e.g., Waters XBridge C18) to physically block access to residual silanols, or a mixed-mode column (e.g., Primesep 100) that repels cationic species[2][3].

-

Mobile Phase pH Dynamics: Operating at a pH of 6.0 ensures that the triazole ring remains unprotonated (neutral) and the phenol remains fully protonated (neutral). This forces the molecule to interact with the stationary phase exclusively through hydrophobic partitioning, eliminating secondary ionic interactions[1][4].

Figure 1: Causality between mobile phase pH, analyte ionization state, and chromatographic retention.

Method Development Workflow & Architecture

The development of this protocol follows a strict, logical progression designed to build a robust, reproducible assay suitable for high-throughput environments or LC-MS/MS integration. For mass spectrometry compatibility, non-volatile buffers (like phosphate) are strictly avoided in favor of volatile alternatives like Ammonium Acetate[3].

Figure 2: Sequential workflow for developing a robust RP-HPLC method for triazole-phenols.

Validated UHPLC Protocol

This protocol outlines a self-validating Ultra-High Performance Liquid Chromatography (UHPLC) method optimized for the quantification and purity assessment of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol.

Reagents and Materials

-

Stationary Phase: Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm (or equivalent high-endcapped column).

-

Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid.

-

Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile (MeCN). Note: MeCN is chosen over Methanol to provide lower system backpressure and sharper peak profiles for triazoles[4].

-

Sample Diluent: 90% Mobile Phase A / 10% Mobile Phase B. Matching the diluent to the initial gradient conditions prevents the "solvent effect," which causes peak distortion.

Step-by-Step Execution

-

Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1.0 L of LC-MS grade water. Adjust pH to 6.0 ± 0.05 using 0.1 M Acetic Acid. Filter through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

-

System Equilibration: Purge the UHPLC system lines with fresh solvents. Install the column and equilibrate at initial gradient conditions (10% B) at a flow rate of 0.4 mL/min for a minimum of 15 column volumes (CV) until the baseline fluctuation is < 0.1 mAU.

-

Sample Preparation: Dissolve 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol standard in the sample diluent to achieve a final concentration of 0.1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes.

-

Sequence Initiation: Execute the gradient program detailed in Table 2.

Table 2: Optimized UHPLC Gradient Program

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |

| 0.0 | 0.4 | 90 | 10 | Initial |

| 1.0 | 0.4 | 90 | 10 | Isocratic Hold (Focusing) |

| 6.0 | 0.4 | 40 | 60 | Linear Gradient |

| 7.5 | 0.4 | 5 | 95 | Column Wash |

| 8.5 | 0.4 | 90 | 10 | Re-equilibration |

| 12.0 | 0.4 | 90 | 10 | End |

System Suitability and Self-Validation Metrics

A protocol is only as reliable as its internal validation mechanisms. To ensure the integrity of the separation, the following self-validating checkpoints must be evaluated using a System Suitability Test (SST) injection prior to analyzing unknown samples. Failure to meet these criteria indicates a breakdown in the chromatographic causality (e.g., buffer depletion, column voiding) and requires immediate system maintenance.

Table 3: System Suitability Acceptance Criteria

| Parameter | Target Value | Mechanistic Rationale for Failure | Corrective Action |

| Tailing Factor ( As ) | ≤1.2 | As>1.2 indicates unsuppressed silanol interactions or column degradation. | Verify mobile phase pH; replace column if endcapping is stripped. |

| Theoretical Plates ( N ) | ≥15,000 | Low N indicates poor mass transfer kinetics or extra-column volume issues. | Check fittings for dead volume; ensure column oven is at 40°C. |

| Retention Time %RSD | ≤0.5% | Drift indicates incomplete column equilibration or pump proportioning failure. | Extend re-equilibration time; perform pump leak test. |

| Peak Area %RSD | ≤1.0% | Variance indicates autosampler inconsistency or sample precipitation. | Verify sample solubility in diluent; check needle wash solvents. |

By strictly adhering to the pH boundaries and stationary phase requirements outlined in this guide, analysts can achieve a robust, reproducible, and highly sensitive separation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol, suitable for rigorous pharmaceutical development workflows.

References

-

SIELC Technologies. (2024). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from[Link]

-

Ignat, I., Volf, I., & Popa, V. I. (2011). Recent developments in the HPLC separation of phenolic compounds. Journal of Separation Science, 34(18), 2309-2327. Retrieved from[Link]

-

Dołowy, M., & Pyka, A. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. ResearchGate. Retrieved from[Link]

-

SIELC Technologies. (2018). Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. Retrieved from[Link]

Sources

- 1. Recent developments in the HPLC separation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 3. Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. researchgate.net [researchgate.net]

Application Note: Functionalization of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol for Next-Generation Agrochemicals

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Objective: To provide a comprehensive, mechanistically grounded guide for the synthetic functionalization and biological validation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol as a scaffold for novel sterol demethylation inhibitor (DMI) fungicides.

Introduction & Mechanistic Rationale

The 1,2,4-triazole scaffold is a cornerstone in modern agrochemical design, dominating the global fungicide market due to its potent inhibition of fungal sterol biosynthesis[1]. The target molecule, 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol , presents a highly versatile bipartite structure that serves as an ideal starting point for scaffold hopping and drug discovery:

-

The 1-Methyl-1,2,4-triazole Core (The Pharmacophore): The unhindered nitrogen atom (N4) of the triazole ring coordinates directly with the heme iron of the fungal cytochrome P450 enzyme (CYP51/lanosterol 14α-demethylase), effectively blocking the synthesis of ergosterol, a critical fungal cell membrane component[1]. The presence of the 1-methyl group is a deliberate structural feature; it prevents N-glucuronidation and enhances metabolic stability against oxidative degradation in complex soil and plant matrices.

-

The Phenolic Hydroxyl (The Functionalization Handle): The unprotected phenolic -OH provides a highly reactive vector for structural modification. Direct functionalization of this phenol allows researchers to systematically tune the molecule's lipophilicity (LogP) and spatial geometry, which are critical parameters for cuticular penetration and systemic mobility in foliar agricultural applications[2].

Functionalization Strategy: Phenolic O-Alkylation

To optimize the agrochemical profile of this scaffold, modifying the phenolic hydroxyl via O-alkylation (Williamson ether synthesis) is the preferred strategy. Ethers are significantly more stable in agricultural environments compared to esters, which are prone to rapid cleavage by plant and soil esterases. By attaching various alkyl, benzyl, or haloalkyl chains to the oxygen atom, researchers can systematically explore the structure-activity relationship (SAR) to maximize binding affinity within the hydrophobic pocket of the CYP51 active site.

Fig 1: Workflow from scaffold functionalization to CYP51-mediated fungal cell death.

Experimental Protocols

Protocol A: Mild O-Alkylation of 2-(1-Methyl-1H-1,2,4-triazol-3-yl)phenol